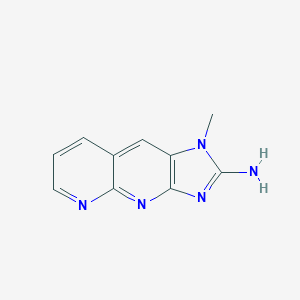

1-Methyl-1H-imidazo(4,5-b)(1,8)naphthyridin-2-amine

Overview

Description

1-Methyl-1H-imidazo(4,5-b)(1,8)naphthyridin-2-amine is a heterocyclic compound with the molecular formula C10H9N5 . It belongs to the class of organic compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety, which is a two ring system made up of a naphthalene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of this compound and related compounds has been described in the literature . For example, one synthetic route involves the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one via Curtius rearrangement . Another synthetic protocol involves the use of classical synthetic methods such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine ring fused to an imidazole ring . The presence of multiple nitrogen atoms in the molecule suggests that it can act as a ligand for metal complex formation .Chemical Reactions Analysis

The chemical reactivity of this compound and related compounds has been studied in the context of their use as synthetic tools . These compounds can undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure . As a heterocyclic compound, it is likely to have unique electronic and steric properties due to the presence of the nitrogen atoms in the ring structure.Scientific Research Applications

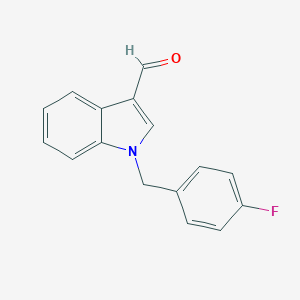

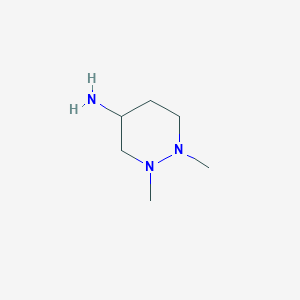

Synthesis of Tetrahydroimidazo and Tetrahydrobenzo Compounds : A strategy for synthesizing tetrahydroimidazo[1,2-a]pyridines and unusual tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines has been developed. This involves cascade reactions including Knoevenagel condensation, aza–ene reaction, imine–enamine tautomerization, and intramolecular SNAr, utilizing heterocyclic ketene aminals (Wen et al., 2011).

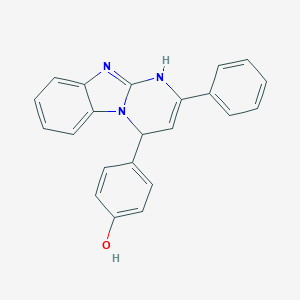

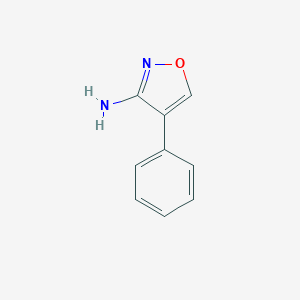

Novel Synthesis of Heterocycles : Research has been conducted on the regioselective synthesis of new heterocycles like 5-phenylimidazo[4,5-c][1,8]-naphthyridin-4(5H)-one, demonstrating the versatility of this compound in synthesizing novel structures (Kuroda & Suzuki, 1991).

Four-Component Synthetic Protocol : A protocol has been developed for synthesizing imidazo[1,2-a]pyridines and imidazo[1,2,3-ij][1,8]naphthyridine derivatives from heterocyclic ketene aminals, aldehydes, diketene, and amines via cascade reactions (Li et al., 2012).

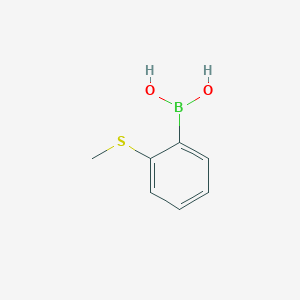

Precursor for Functionalized Fused Imidazopyridines : The compound serves as a precursor for functionalized fused imidazopyridines and naphthyridines, aiding in the creation of diverse chemical structures (Al-duaij et al., 2016).

Construction of Tetrahydrobenzo Derivatives : Research has shown the utility of this compound in constructing tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through multicomponent reactions (Wen et al., 2010).

Inhibitor Development : The compound has been transformed to potent cAMP PDE III inhibitors, indicating its potential in developing pharmacologically active molecules (Singh et al., 1994).

Combinatorial Synthesis of Heterocycles : It has been used in the combinatorial synthesis of fused tetracyclic heterocycles containing naphthyridine derivatives, suggesting its role in creating complex molecular architectures (Li et al., 2013).

Discovery of Kinase Inhibitors : The compound has been used in the discovery of new classes of kinase inhibitors, specifically targeting the c-Met kinase, indicating its importance in medicinal chemistry (Wang et al., 2013).

Future Directions

properties

IUPAC Name |

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15-7-5-6-3-2-4-12-8(6)13-9(7)14-10(15)11/h2-5H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRSKWZLTLQYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C3C(=C2)C=CC=N3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937227 | |

| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166664-83-1 | |

| Record name | 1H-Imidazo(4,5-b)(1,8)naphthyridin-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166664831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

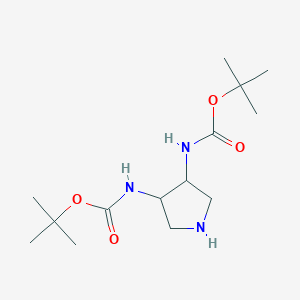

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)

![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)